![molecular formula C46H64N14O13S2 B12397766 [8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
[8-L-arginine] deaminovasopressin
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Overview
Description
[8-L-arginine] deaminovasopressin is a synthetic analog of the endogenous hormone arginine vasopressin (AVP). It is structurally characterized by two modifications:
- Deamination: Removal of the N-terminal amino group at position 1, enhancing metabolic stability and prolonging its half-life compared to natural AVP .
- Retention of L-arginine: Unlike desmopressin (dDAVP), which substitutes 8-L-arginine with its D-isomer, this compound retains L-arginine at position 8 .
These modifications aim to balance antidiuretic potency with reduced off-target effects.
Preparation Methods
The synthesis of [8-L-arginine] deaminovasopressin involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product.
Chemical Reactions Analysis
[8-L-arginine] deaminovasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Treatment of Diabetes Insipidus
1-deamino-8-D-arginine vasopressin is primarily used to manage central diabetes insipidus, a condition characterized by excessive urination due to a deficiency of vasopressin. Administered intranasally, it produces prolonged antidiuresis (reduction in urine production) by enhancing water reabsorption in the kidneys. Studies have shown that the duration of response can vary from 5 to 21 hours post-administration, with a peak plasma level achieved approximately 4 hours after dosing .
Hemostatic Disorders
The compound has demonstrated efficacy in treating bleeding disorders such as mild hemophilia and von Willebrand disease. Research indicates that infusion of 1-deamino-8-D-arginine vasopressin leads to a significant increase in factor VIII levels, which is crucial for blood clotting. A study involving patients with uremia showed that the drug effectively shortened bleeding times, facilitating safer surgical procedures .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of 1-deamino-8-D-arginine vasopressin on various cancer cell lines. Notably, it has been shown to inhibit the growth of breast cancer cells by interacting with vasopressin V2 receptors. In vitro experiments revealed that doses as low as 100 nM could significantly reduce cell proliferation, with IC50 values indicating effective concentrations for inhibiting colony formation .
Cell Line | IC50 Value (µM) | Effect on Proliferation |
---|---|---|
MDA-MB-231 | 1.44 | ~20% reduction |
MCF-7 | 0.97 | Significant inhibition |
Behavioral and Cognitive Applications
Emerging research suggests that 1-deamino-8-D-arginine vasopressin may also play a role in cognitive functions and affective disorders. A double-blind placebo-controlled trial indicated that patients with major affective disorders exhibited improvements in memory and cognitive processing during treatment with the compound. These findings suggest a potential therapeutic role in managing symptoms associated with depressive illnesses .
Mechanism of Action
[8-L-arginine] deaminovasopressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptor. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP), which leads to the insertion of aquaporin channels in the renal collecting ducts. This process increases water reabsorption and reduces urine output .
Comparison with Similar Compounds
Structural and Pharmacological Differences
Parameter | AVP (8-L-arginine vasopressin) | Desmopressin (1-deamino-8-D-arginine vasopressin) | [8-L-arginine] Deaminovasopressin |
---|---|---|---|
Position 8 Modification | Native L-arginine | D-arginine substitution | L-arginine retained |
Deamination | No | Yes (position 1) | Yes (position 1) |
Receptor Selectivity | V1a (vasopressor), V2 (antidiuretic) | V2-selective | Likely mixed V1/V2 affinity |
Half-Life | 10–20 minutes | 1.5–3.5 hours | Intermediate (estimated 30–60 minutes) |
Clinical Use | Vasodilatory shock, diabetes insipidus | Diabetes insipidus, nocturnal enuresis | Hypothetical: Diabetes insipidus with residual pressor activity |
Key Findings :
- Receptor Affinity: AVP binds both V1 (vascular smooth muscle) and V2 (renal) receptors, causing vasoconstriction and antidiuresis. Desmopressin’s D-arginine substitution eliminates V1 activity, making it V2-selective . Retaining L-arginine in this compound may preserve partial V1 binding, albeit weaker than AVP due to deamination .
- Metabolic Stability : Deamination at position 1 reduces enzymatic degradation, extending half-life. Desmopressin’s D-arginine further enhances stability by resisting peptidases . The L-arginine version likely has intermediate stability between AVP and desmopressin.
Functional Comparisons
Antidiuretic Potency
- Desmopressin : 10–12 times more potent than AVP in antidiuresis due to V2 selectivity and stability .
- This compound: Predicted to have comparable V2 activity to desmopressin but shorter duration due to faster clearance. In rats, [8-D-arginine]deaminovasopressin required 1,000× lower doses than [8-lysine]vasopressin for similar antidiuresis .
Vasopressor Effects
- AVP : Strong V1-mediated vasoconstriction (contraindicated in coronary artery disease) .
- Desmopressin : Negligible V1 activity, avoiding hypertensive risks .
- This compound: Theoretical risk of mild vasopressor effects due to residual V1 binding, limiting its therapeutic safety profile compared to desmopressin.
Pharmacokinetic Data
Parameter | AVP | Desmopressin | This compound |
---|---|---|---|
Bioavailability (nasal) | <1% | 3–5% | 2–3% (estimated) |
Elimination Half-Life | 10–20 min | 1.5–3.5 hours | ~45 minutes (estimated) |
Metabolism | Rapid peptidase cleavage | Slower degradation due to D-arginine | Moderate degradation (L-arginine vulnerability) |
Research Implications and Gaps
- Receptor Binding Studies: Direct autoradiography or electrophysiological data are needed to confirm V1/V2 affinity ratios for this compound .
- Clinical Trials: No human trials exist for this compound.
- Stability Optimization : Substituting L-arginine with D-isomers or other residues (e.g., lysine) could further enhance stability while modulating receptor selectivity .
Biological Activity
Introduction
[8-L-arginine] deaminovasopressin, commonly referred to as DDAVP (1-desamino-8-D-arginine vasopressin), is a synthetic analog of the natural hormone arginine vasopressin (AVP). This compound has gained significant attention due to its unique biological activities, particularly in the fields of endocrinology and oncology. This article provides an in-depth analysis of the biological activity of DDAVP, including its pharmacological effects, mechanisms of action, and clinical applications.
DDAVP primarily exerts its effects through selective binding to vasopressin V2 receptors, which are predominantly located in the renal collecting ducts. This interaction leads to increased aquaporin-2 channel expression on the apical membrane of principal cells, resulting in enhanced water reabsorption and subsequent antidiuretic effects. The compound has a prolonged half-life compared to AVP due to modifications that enhance its stability and receptor affinity .
Antidiuretic Activity
DDAVP is well-documented for its potent antidiuretic properties. In clinical studies, patients with central diabetes insipidus have shown significant improvements in urine concentration following DDAVP administration. The duration of this effect can range from 5 to 21 hours, depending on individual patient response .
Coagulation Factor Release
In addition to its antidiuretic effects, DDAVP stimulates the release of von Willebrand factor and factor VIII from endothelial cells, making it a valuable treatment for patients with hemophilia A and von Willebrand disease. Clinical trials have demonstrated that DDAVP infusion results in a marked increase in factor VIII-related properties, thereby shortening bleeding times in affected individuals .
Cognitive Effects
Recent studies have also explored the cognitive effects of DDAVP. In a double-blind placebo-controlled trial involving patients with major affective disorders, significant improvements were observed in memory formation and encoding tasks following DDAVP treatment. This suggests a potential role for vasopressin in modulating cognitive processes related to affective disorders .
Diabetes Insipidus Management
DDAVP is primarily used for managing central diabetes insipidus. A study involving patients treated with intranasal DDAVP showed consistent antidiuretic responses, with peak plasma levels occurring approximately four hours post-administration. The prolonged effect is attributed to slow absorption and persistent plasma levels .
Hemophilia Treatment
In hemophilia management, DDAVP has been shown effective in increasing factor VIII levels in patients with low-titer autoantibodies against factor VIII. A notable case involved a patient whose bleeding time significantly decreased after DDAVP infusion, demonstrating its utility in acute bleeding scenarios .
Cancer Research
Emerging research indicates that DDAVP may possess antiproliferative properties against certain cancer cell lines. For instance, studies on breast cancer cell lines expressing V2 receptors revealed that exposure to DDAVP inhibited cell growth significantly at concentrations as low as 100 nM. This finding opens avenues for further investigation into the use of vasopressin analogs as potential anticancer agents .
Table 1: Summary of Biological Activities of DDAVP
Table 2: Clinical Outcomes Following DDAVP Treatment
Condition | Patient Response | Duration of Effect |
---|---|---|
Central Diabetes Insipidus | Significant urine concentration improvement | 5-21 hours |
Hemophilia A | Increased factor VIII levels | Variable |
Major Affective Disorder | Improved memory tasks | Variable |
Q & A
Basic Research Questions
Q. What structural modifications differentiate [8-L-arginine] deaminovasopressin from native arginine vasopressin (AVP), and how do these changes affect pharmacological activity?
this compound, also known as desmopressin (dDAVP), is synthesized by deaminating the N-terminal cysteine residue of AVP and substituting 8-L-arginine with its D-isomer. These modifications reduce vasopressor activity while enhancing antidiuretic potency and prolonging its duration of action. The D-arginine isomer improves metabolic stability against enzymatic degradation, contributing to a half-life 4–5 times longer than AVP .
Methodological Insight :
- Structural Confirmation : Use nuclear magnetic resonance (NMR) and mass spectrometry (LC-MS/MS) to verify deamination and stereoisomer substitution .
- Pharmacological Assays : Compare antidiuretic effects in rat models of diabetes insipidus, measuring urine osmolality over 6–12 hours .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting desmopressin in plasma due to its high sensitivity (limit of detection: 0.1 ng/mL) and specificity. Radioimmunoassay (RIA) with prior extraction steps (e.g., C18 solid-phase extraction) is also validated for plasma and urine, though cross-reactivity with AVP metabolites requires careful validation .
Methodological Insight :
- LC-MS/MS Protocol : Use a C18 column, mobile phase of 0.1% formic acid in water/acetonitrile, and positive ionization mode. Calibrate with deuterated internal standards .
- RIA Optimization : Pre-treat samples with acetone precipitation to remove interfering proteins .
Q. How is this compound synthesized, and what purity criteria are critical for research-grade batches?
The synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:
Sequential addition of residues (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly).
Cyclization via disulfide bond formation between Cys¹ and Cys⁶.
Purification using reverse-phase HPLC (≥95% purity) .
Q. What mechanisms underlie the selective antidiuretic action of this compound compared to AVP?
The D-arginine substitution reduces affinity for V1a vascular receptors while maintaining high V2 renal receptor binding. Deamination enhances lipophilicity, prolonging half-life by slowing renal clearance. Molecular dynamics simulations show altered hydrogen bonding with V1a receptors, explaining reduced vasopressor effects .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound in disease models?
- Model Selection : Use Brattleboro rats (hereditary diabetes insipidus) or knockout mice lacking endogenous AVP.
- Dosing : Subcutaneous administration (0.1–1 µg/kg) mimics clinical routes.
- Endpoints : Measure plasma half-life, urine volume, and osmolality at 0, 2, 6, and 12 hours .
Methodological Insight :
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
Discrepancies arise from assay conditions (e.g., buffer pH, temperature) and receptor isoform expression levels. Standardize protocols using:
- Radioligand Binding Assays : Tritiated ([³H]) vasopressin (5–10 mM) with HEK293 cells expressing human V2 receptors. Include 0.1% BSA to reduce non-specific binding .
- Competitive Binding Curves : Compare IC₅₀ values across studies using Cheng-Prusoff equation adjustments .
Q. What strategies optimize extraction efficiency for this compound in complex biological samples?
- Plasma/Serum : Acidify with 1% trifluoroacetic acid (TFA), followed by C18 SPE elution with 60% acetonitrile. Recovery rates ≥85% are achievable .
- Urine : Dilute 1:4 with PBS and filter through 10 kDa centrifugal filters to remove interfering metabolites .
Q. How do post-translational modifications (e.g., oxidation) impact the stability of this compound in long-term studies?
Oxidation of methionine residues (e.g., Met⁴ in AVP analogs) reduces bioactivity. Stabilize samples by:
- Storage : -20°C in lyophilized form; reconstitute in 0.01 M acetic acid with 0.1% BSA .
- Antioxidants : Add 1 mM EDTA or 0.01% sodium ascorbate to buffers .
Q. What computational tools predict the therapeutic efficacy of this compound analogs?
- Molecular Docking : Use AutoDock Vina to model analog binding to V2 receptors. Focus on residues Tyr², Gln⁴, and Asn⁵ for hydrogen bonding .
- Pharmacokinetic Modeling : GastroPlus® simulates absorption and clearance based on logP (-1.2) and polar surface area (250 Ų) .
Q. How can preclinical data on this compound be translated to clinical trials while minimizing bias?
Properties
Molecular Formula |
C46H64N14O13S2 |
---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OTXIQMVJHKNRPQ-LGYYRGKSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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